Phosphotyrosylangiotensin II

Übersicht

Beschreibung

Phosphotyrosylangiotensin II is a modified form of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is characterized by the phosphorylation of the tyrosine residue in the angiotensin II peptide sequence. The phosphorylation significantly alters the biological activity and signaling pathways of the molecule, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphotyrosylangiotensin II can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tyrosine residue is phosphorylated using specific reagents such as phosphoramidite or phosphoric acid derivatives during the synthesis process. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the application of coupling agents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Phosphotyrosylangiotensin II undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds within the peptide structure.

Substitution: The phosphorylated tyrosine can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.

Major Products:

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups replacing the phosphate group.

Wissenschaftliche Forschungsanwendungen

Phosphotyrosylangiotensin II has diverse applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation and its effects on peptide structure and function.

Biology: Investigated for its role in cell signaling pathways, particularly those involving tyrosine phosphorylation.

Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, where it may modulate blood pressure and fluid balance.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical techniques.

Wirkmechanismus

Phosphotyrosylangiotensin II exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Upon binding, the phosphorylated peptide activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Phosphotyrosylangiotensin II is unique due to the presence of the phosphorylated tyrosine residue, which distinguishes it from other angiotensin II derivatives. Similar compounds include:

Angiotensin II: The unmodified form of the peptide, which lacks the phosphorylated tyrosine.

Phosphoserineangiotensin II: A derivative with a phosphorylated serine residue instead of tyrosine.

Phosphothreonineangiotensin II: A derivative with a phosphorylated threonine residue.

The uniqueness of this compound lies in its specific phosphorylation site, which significantly influences its biological activity and receptor interactions.

Biologische Aktivität

Phosphotyrosylangiotensin II (pTyr-Ang II) is a modified form of angiotensin II (Ang II), a peptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. This article explores the biological activity of pTyr-Ang II, focusing on its mechanisms of action, receptor interactions, and physiological effects, supported by data tables and relevant case studies.

Overview of Angiotensin II

Angiotensin II is primarily known for its vasoconstrictive properties and its role in the renin-angiotensin system (RAS). It binds to two main receptor types: AT1 and AT2. While AT1 receptors mediate most of the cardiovascular effects, AT2 receptors are less understood but have been implicated in various cellular processes, including apoptosis and cellular growth regulation .

Phosphorylation and Signal Transduction

This compound exhibits enhanced biological activity compared to non-phosphorylated Ang II. The phosphorylation at the tyrosine residue influences the binding affinity and activation of angiotensin receptors, leading to increased intracellular signaling pathways. Specifically, pTyr-Ang II stimulates:

- Protein Tyrosine Kinase Activity : This modification enhances the activation of various kinases involved in cellular signaling, such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs) .

- Inhibition of Protein Tyrosine Phosphatases : pTyr-Ang II inhibits phosphotyrosine phosphatase activity, leading to sustained tyrosine phosphorylation levels within cells .

Physiological Effects

The biological activities of pTyr-Ang II include:

- Vasoconstriction : Similar to Ang II, pTyr-Ang II induces vasoconstriction through AT1 receptor activation, contributing to increased blood pressure.

- Cell Proliferation : Enhanced tyrosine phosphorylation promotes cell growth and proliferation in vascular smooth muscle cells (VSMCs) and cardiac myocytes .

- Cardiac Hypertrophy : Studies indicate that pTyr-Ang II can stimulate hypertrophic responses in cardiac tissues through specific signaling pathways associated with AT1 receptor activation .

Data Table: Biological Activities of this compound

Case Study 1: Vascular Smooth Muscle Response

In a study involving rat pheochromocytoma cells expressing AT2 receptors exclusively, it was observed that Ang II inhibited phosphotyrosine phosphatase activity, leading to increased levels of phosphorylated proteins. This study highlighted the role of pTyr-Ang II in modulating vascular responses through enhanced signaling pathways .

Case Study 2: Cardiac Myocyte Hypertrophy

Research focused on cardiac myocytes demonstrated that Ang II stimulates tyrosine phosphorylation of key proteins involved in hypertrophic signaling. The study indicated that pTyr-Ang II significantly enhances this effect compared to non-phosphorylated forms, suggesting a potential therapeutic target for heart failure treatment .

Eigenschaften

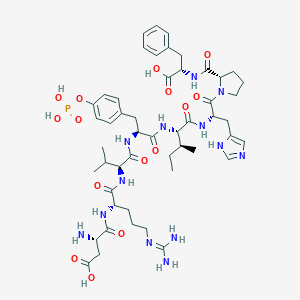

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N13O15P/c1-5-28(4)41(47(71)59-36(23-31-25-54-26-56-31)48(72)63-20-10-14-38(63)45(69)60-37(49(73)74)22-29-11-7-6-8-12-29)62-44(68)35(21-30-15-17-32(18-16-30)78-79(75,76)77)58-46(70)40(27(2)3)61-43(67)34(13-9-19-55-50(52)53)57-42(66)33(51)24-39(64)65/h6-8,11-12,15-18,25-28,33-38,40-41H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,64,65)(H,73,74)(H4,52,53,55)(H2,75,76,77)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJRUMTBNGMRF-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156240 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1126.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129785-85-9 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129785859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.